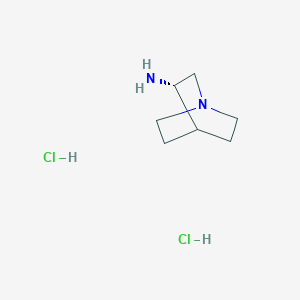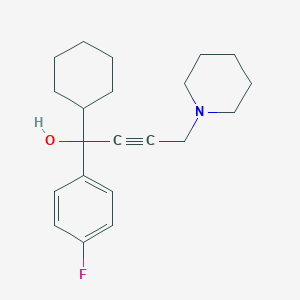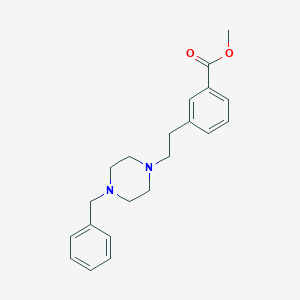![molecular formula C7H9F3N2O B137770 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone CAS No. 134253-08-0](/img/structure/B137770.png)
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone, also known as DABCO-TFE, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is widely used in various chemical reactions as a catalyst, and its effectiveness has been demonstrated in several scientific studies.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst involves the activation of the carbonyl group in the substrate through hydrogen bonding. This activation leads to the formation of an intermediate, which undergoes subsequent reactions to form the desired product. The trifluoromethyl group in 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone also plays a crucial role in the mechanism of action by stabilizing the intermediate and enhancing the reactivity of the carbonyl group.
Biochemical and Physiological Effects:
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone has no known biochemical or physiological effects as it is primarily used as a catalyst in chemical reactions. However, it is important to note that this compound should be handled with caution as it can be toxic if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst include its high efficiency, selectivity, and stability under various reaction conditions. It is also relatively easy to handle and store, making it a popular choice for many researchers. However, the limitations of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone include its high cost and limited availability, which may restrict its use in some laboratories.
Direcciones Futuras
There are several future directions for the research and development of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone. One potential area of focus is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another area of interest is the application of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone in the synthesis of new organic compounds with unique properties. Additionally, further research is needed to explore the potential of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst in more complex chemical reactions.
Métodos De Síntesis
The synthesis of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone involves the reaction between 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone has been widely used as a catalyst in various chemical reactions, including the synthesis of organic compounds, such as lactones, lactams, and cyclic carbonates. It has also been used in the synthesis of polymers, such as polyesters and polyurethanes. The effectiveness of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst has been demonstrated in several scientific studies, and it has been shown to be highly efficient and selective in many reactions.
Propiedades
Número CAS |
134253-08-0 |
|---|---|
Nombre del producto |
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone |
Fórmula molecular |
C7H9F3N2O |
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
1-(3,6-diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6(13)12-3-4-1-11-2-5(4)12/h4-5,11H,1-3H2 |
Clave InChI |
RRGSGVIDCYVSED-UHFFFAOYSA-N |
SMILES |
C1C2CN(C2CN1)C(=O)C(F)(F)F |
SMILES canónico |
C1C2CN(C2CN1)C(=O)C(F)(F)F |
Sinónimos |
3,6-Diazabicyclo[3.2.0]heptane, 6-(trifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)










